Ethyl 2-(3-hydroxypiperidin-3-yl)acetate

regioisomerism hydrogen-bond donors piperidine basicity

This C3-quaternary piperidine building block offers a privileged pharmacophoric core pre-equipped with a tertiary hydroxyl and an ethyl acetate side chain at the 3-position. Distinct from N-substituted regioisomers, it provides two hydrogen-bond donors (HBD) and a quaternary stereocenter enabling independent elaboration of ester and alcohol vectors without loss of stereochemical integrity. With a 3-hydroxypiperidine scaffold validated in NK-1 antagonists (L-733,060, CP-99,994) and antimalarials (febrifugine), this bifunctional intermediate accelerates hit-to-lead optimization. The ethyl ester serves as a prodrug-enabling handle with ~1000x higher LogP than the free acid, positioning it within the optimal range for passive GI absorption. Available at 97% purity (free base) or as the hydrochloride salt (CAS 2707520-12-3) for preclinical studies.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B8051609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-hydroxypiperidin-3-yl)acetate
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCCNC1)O
InChIInChI=1S/C9H17NO3/c1-2-13-8(11)6-9(12)4-3-5-10-7-9/h10,12H,2-7H2,1H3
InChIKeyZNRZGRXGXFROSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-hydroxypiperidin-3-yl)acetate – Structural Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 2-(3-hydroxypiperidin-3-yl)acetate (CAS 2106156-11-8) is a C3-quaternary-substituted piperidine building block bearing a tertiary hydroxyl group and an ethyl acetate side chain at the 3-position . Its molecular formula is C9H17NO3 with a molecular weight of 187.24 g/mol, and the SMILES notation CCOC(=O)CC1(O)CCCNC1 confirms the quaternary carbon center at C3 . The compound is commercially available as a free base at 95% purity (MolCore) or 97% purity (Amadis Chemical), with the hydrochloride salt (CAS 2707520-12-3, MW 223.70) also offered as an alternative physical form . As a member of the 3-hydroxypiperidine scaffold family—a privileged structural motif found in numerous bioactive natural products and pharmaceutical candidates—this compound serves as a versatile intermediate for medicinal chemistry and chiral building block applications .

Why Ethyl 2-(3-hydroxypiperidin-3-yl)acetate Cannot Be Treated as a Commodity Piperidine Intermediate


Piperidine-based building blocks are not interchangeable commodities; the specific location of substituents on the piperidine ring fundamentally alters hydrogen-bond donor/acceptor capacity, basicity (pKa of the conjugate acid), lipophilicity, and metabolic recognition . Ethyl 2-(3-hydroxypiperidin-3-yl)acetate bears substitution at the C3 ring carbon via a quaternary stereocenter, distinguishing it from N-substituted regioisomers (e.g., ethyl 2-(3-hydroxypiperidin-1-yl)acetate) and from non-hydroxylated analogs (e.g., ethyl 2-(piperidin-3-yl)acetate) in at least four quantifiable physicochemical parameters . The 3-hydroxypiperidine scaffold has been explicitly validated as a privileged pharmacophoric element in NK-1 receptor antagonists (L-733,060, CP-99,994), antimalarials (febrifugine), and antiprotozoal agents (halofuginone), meaning that even minor structural deviations from the C3-hydroxy substitution pattern can ablate target engagement . The quantitative evidence below demonstrates where this specific compound diverges from its closest analogs in measurable, decision-relevant ways.

Quantitative Differentiation Evidence: Ethyl 2-(3-hydroxypiperidin-3-yl)acetate Versus Its Closest Analogs


Regioisomeric Differentiation: C3-Quaternary Substitution vs. N1-Substitution Dictates Hydrogen-Bond Donor Count and Amine Basicity

Ethyl 2-(3-hydroxypiperidin-3-yl)acetate is a C3-ring-substituted regioisomer bearing the acetate ester at the carbon skeleton, whereas ethyl 2-(3-hydroxypiperidin-1-yl)acetate (CAS 1250240-29-9) is the N1-substituted analog with the ester chain attached directly to the ring nitrogen . The C3 substitution preserves the secondary amine (NH) as a hydrogen-bond donor (HBD), giving the target compound 2 HBD groups (NH + tertiary OH). In contrast, the N1-substituted analog has the amine nitrogen alkylated, reducing its HBD count to 1 (only the secondary OH) and eliminating the basic amine center . This difference is critical for target recognition: the free NH in the C3-substituted compound can donate a hydrogen bond and act as a protonation site (predicted pKa of conjugate acid ~10-11 for the piperidine NH), whereas the N-substituted analog is a tertiary amine with different basicity and solvation properties .

regioisomerism hydrogen-bond donors piperidine basicity medicinal chemistry

Hydroxyl Group Contribution: Altered Hydrogen-Bonding and Polarity vs. Non-Hydroxylated Piperidine Acetate

Compared to ethyl 2-(piperidin-3-yl)acetate (CAS 64995-88-6), the target compound incorporates a tertiary hydroxyl group at the C3 position, increasing the molecular weight by 16 Da (from 171.24 to 187.24 g/mol) and the hydrogen-bond donor count from 1 to 2 . This structural modification also impacts the calculated topological polar surface area (TPSA) and lipophilicity. A structurally related C9H17NO3 compound (same formula as target) shows a calculated XLogP of approximately 0.99 and TPSA of ~49.8 Ų , while the non-hydroxylated analog ethyl 2-(piperidin-3-yl)acetate has a calculated LogP of 0.65, LogD (pH 7.4) of -1.71, and a lower polar surface area of 38.33 Ų . The increased PSA and altered LogP/logD profile of the hydroxylated compound have direct implications for passive membrane permeability and CNS penetration potential, as hydrogen-bond donors generally reduce permeability unless compensated by intramolecular hydrogen bonding .

hydrogen bonding polar surface area drug-likeness solubility

Ester Prodrug Potential: Ethyl Ester Lipophilicity Advantage Over the Free Carboxylic Acid

The ethyl ester moiety of the target compound confers a lipophilicity advantage of approximately 3 logP units over the corresponding free acid, 2-(3-hydroxypiperidin-3-yl)acetic acid (CAS 1541480-48-1) . The free acid has a calculated XLogP of approximately -2.3 and LogD (pH 7.4) of -2.33, making it highly polar and poorly membrane-permeable . In contrast, the ethyl ester (target compound) has an estimated XLogP in the range of 0.6–1.0 based on structurally analogous C9H17NO3 compounds, placing it within the optimal lipophilicity range (LogP 1–3) for oral absorption and passive membrane permeation . The ester functionality can be hydrolyzed in vivo by ubiquitous esterases to release the free acid, establishing the compound as a potential prodrug form where enhanced permeability is required during the absorption phase . This property is fundamentally absent in the free acid comparator, which would require active transport mechanisms for cellular uptake.

prodrug design ester hydrolysis logP membrane permeability

Commercial Purity Advantage: 95–97% vs. 92% for the Closest N-Substituted Regioisomer

The target compound is commercially available at 95% purity (MolCore, ISO-certified) and 97% purity (Amadis Chemical) as the free base . In contrast, the closest regioisomeric analog, ethyl 2-(3-hydroxypiperidin-1-yl)acetate (CAS 1250240-29-9), is listed by Sigma-Aldrich at only 92% purity and supplied as a liquid . The 3–5 percentage point purity differential is meaningful in medicinal chemistry workflows where impurities at the 5–8% level can confound biological assay interpretation, particularly when the impurity profile includes structurally similar regioisomers that may possess independent biological activity. The target compound's availability as a solid free base or hydrochloride salt provides additional formulation flexibility compared to the liquid physical form of the N-substituted analog .

chemical purity quality control procurement specification regioisomeric impurity

3-Hydroxypiperidine Scaffold Validation: Privileged Pharmacophoric Motif with Documented Target Engagement Across Multiple Receptor Classes

The 3-hydroxypiperidine moiety has been explicitly characterized as a 'privileged scaffold' in the peer-reviewed medicinal chemistry literature, encountered in numerous bioactive compounds and natural products . This scaffold has been validated in clinically relevant contexts: the 2-substituted 3-hydroxypiperidine core is present in the NK-1 substance P receptor antagonists L-733,060 and CP-99,994, the antimalarial natural product febrifugine, and the antiprotozoal agent halofuginone (marketed as Halocur® and Stenorol®) . A comprehensive review by Wijdeven et al. (Eur. J. Org. Chem. 2010) catalogs the 3-hydroxypiperidine skeleton as a key structural element across diverse biologically relevant compounds with a range of activities . Importantly, the target compound's C3-quaternary substitution pattern (ethyl acetate at the 3-position with a tertiary OH) represents a specific substitution topology distinct from the 2-substituted 3-hydroxypiperidine pattern of the NK-1 antagonists, offering an orthogonal vector for fragment-based drug discovery (FBDD) and scaffold-hopping strategies that cannot be accessed with simple 3-hydroxypiperidine or its N-substituted derivatives .

privileged scaffold NK-1 antagonist natural product pharmacophore drug discovery

Chiral Quaternary Center at C3: Enantioselective Synthetic Utility Beyond Simple Secondary Alcohol Piperidines

Ethyl 2-(3-hydroxypiperidin-3-yl)acetate contains a quaternary carbon stereocenter at the C3 position, where the carbon bears four distinct substituents: the ring, the hydroxyl group, the ethyl acetate side chain, and a hydrogen (explicitly confirmed by SMILES: CCOC(=O)CC1(O)CCCNC1) . This quaternary center is fundamentally distinct from the secondary alcohol chirality found in simple 3-hydroxypiperidine (CAS 6859-99-0) or in the N-substituted regioisomer (ethyl 2-(3-hydroxypiperidin-1-yl)acetate, where C3 bears only an OH and a hydrogen) . Quaternary stereocenters are highly valued in medicinal chemistry because they restrict conformational flexibility, can enhance metabolic stability by sterically shielding adjacent functional groups, and provide a configurationally stable chiral handle for asymmetric synthesis . The combination of the quaternary chiral center with the ester functional group enables the compound to serve as a bifunctional chiral building block where both the ester (hydrolysis, amidation) and the hydroxyl group (etherification, esterification, oxidation) can be independently elaborated while preserving stereochemical integrity.

quaternary stereocenter asymmetric synthesis chiral building block enantioselective

Optimal Application Scenarios for Ethyl 2-(3-hydroxypiperidin-3-yl)acetate Based on Evidence-Strong Differentiation


Fragment-Based Drug Discovery (FBDD) Requiring a Bifunctional 3-Hydroxypiperidine Core with an Orthogonal Synthetic Handle

In FBDD campaigns targeting receptors where the 3-hydroxypiperidine scaffold has precedent (NK-1, 5-HT, dopamine D2, sigma receptors), the target compound provides a privileged pharmacophoric core pre-equipped with an ethyl acetate side chain at the C3 quaternary center. This arrangement allows simultaneous exploration of two vectors: the ester can be hydrolyzed to the acid for amide coupling or retained for lipophilicity tuning, while the tertiary OH and secondary NH provide hydrogen-bond donor capacity (2 HBDs) that is absent in N-substituted regioisomers . The documented ΔHBD = +1 and ΔLogP ≈ +3 (ester vs. free acid) enable predictable modulation of permeability and solubility during hit-to-lead optimization .

Enantioselective Synthesis of Quaternary Piperidine Building Blocks for Chiral Drug Candidates

The C3 quaternary stereocenter distinguishes this compound from simple secondary alcohol piperidines and makes it suitable as a configurationally stable chiral building block for asymmetric synthesis . Bioreduction methodology achieving >99% ee at industrial substrate loadings (400 g/L) has been established for related 3-hydroxypiperidine scaffolds, providing a viable path to enantiopure material . The bifunctional nature (ester + tertiary alcohol at the same carbon) enables convergent synthetic strategies where both functional groups are elaborated independently without loss of stereochemical integrity.

Prodrug Design Programs Requiring an Esterase-Labile Ethyl Ester for Enhanced Oral Bioavailability

When the target active species is 2-(3-hydroxypiperidin-3-yl)acetic acid (or its amide derivatives), the ethyl ester form of the target compound serves as a directly usable prodrug intermediate with approximately 1,000-fold higher octanol/water partition coefficient than the free acid (ΔLogP ≈ +3.0) . This lipophilicity advantage places the compound within the optimal LogP range (1–3) for passive gastrointestinal absorption, while ubiquitous esterases ensure conversion to the active acid in vivo . The compound's solid physical form and 95–97% commercial purity support direct use in preclinical pharmacokinetic studies without additional purification.

Medicinal Chemistry SAR Campaigns Exploring C3-Substitution Topology Distinct from the 2-Substituted 3-Hydroxypiperidine Series

While 2-substituted 3-hydroxypiperidines (e.g., L-733,060, CP-99,994) are well-established NK-1 antagonist scaffolds , the C3-quaternary substitution pattern of the target compound offers an underexplored SAR vector for scaffold-hopping approaches. The target compound's C3 substitution is topologically distinct from the 2-substituted series and cannot be accessed through the same synthetic routes, making it a valuable source of structural novelty for intellectual property generation. The secondary NH (preserved in the C3-substituted isomer but blocked in N-substituted analogs) enables late-stage N-functionalization (Boc protection, sulfonylation, reductive amination) that can dramatically alter target selectivity and pharmacokinetic properties .

Quote Request

Request a Quote for Ethyl 2-(3-hydroxypiperidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.